3,6,9,12-Tetraoxatetracosan-1-ol, dihydrogen phosphate

Description

Chemical Structure and Properties

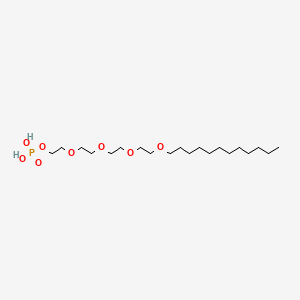

3,6,9,12-Tetraoxatetracosan-1-ol, dihydrogen phosphate (CAS 45300-87-6) is a phosphate ester derived from 3,6,9,12-Tetraoxatetracosan-1-ol (CAS 5274-68-0), a polyethoxylated alcohol with four ethylene oxide (EO) units and a dodecyl (C12) hydrophobic chain. The dihydrogen phosphate group replaces the terminal hydroxyl, enhancing its surfactant and emulsifying properties. Its molecular formula is C20H43O8P, with a molecular weight of 442.51 g/mol .

Regulatory Status The compound is listed on Canada’s Non-domestic Substances List (NDSL), requiring notification under the New Substances Notification Regulations for manufacture or import. Joint assessments by Environment and Climate Change Canada and Health Canada evaluate its environmental and human health risks .

Properties

CAS No. |

45300-87-6 |

|---|---|

Molecular Formula |

C20H43O8P |

Molecular Weight |

442.5 g/mol |

IUPAC Name |

2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethyl dihydrogen phosphate |

InChI |

InChI=1S/C20H43O8P/c1-2-3-4-5-6-7-8-9-10-11-12-24-13-14-25-15-16-26-17-18-27-19-20-28-29(21,22)23/h2-20H2,1H3,(H2,21,22,23) |

InChI Key |

PSBRNAUTQGUEPB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOCCOCCOCCOCCOP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis Details

| Step Number | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of polyether intermediate | Starting from dodecanol or similar alkyl alcohols; ethylene oxide or polyethylene glycol oligomers used for ether chain extension | Controlled ring-opening polymerization or nucleophilic substitution reactions |

| 2 | Purification of polyether alcohol intermediate | Distillation or chromatography | Ensures removal of unreacted starting materials and side-products |

| 3 | Phosphorylation of terminal hydroxyl group | Use of phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or phosphoric acid derivatives; often in presence of a base catalyst | Reaction performed under anhydrous conditions to prevent hydrolysis |

| 4 | Neutralization and isolation | Neutralization with water or mild base; isolation by extraction or crystallization | Yields the final dihydrogen phosphate ester product |

Reaction Mechanism Insights

- The phosphorylation step involves nucleophilic attack of the hydroxyl oxygen on the electrophilic phosphorus center of the phosphorylating agent.

- The reaction proceeds through formation of a phosphate ester intermediate, which upon hydrolysis or workup yields the dihydrogen phosphate ester.

- Catalysts such as bases (e.g., pyridine) or acids may be employed to optimize reaction rates and yields.

Analytical Data and Chemical Properties

Molecular and Structural Data

| Property | Data |

|---|---|

| Molecular Formula | C20H43O8P |

| Molecular Weight | 442.5 g/mol |

| CAS Number | 45300-87-6 |

| Synonyms | 3,6,9,12-Tetraoxatetracosyl dihydrogen phosphate; 2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethyl dihydrogen phosphate |

| Chemical Class | Phosphoric acid ester, surfactant |

Physical and Chemical Properties

- The compound is amphiphilic, with a hydrophobic alkyl tail and a hydrophilic phosphate head.

- Exhibits surfactant behavior, useful in emulsification and solubilization.

- Typically stable under ambient conditions but requires careful handling during phosphorylation to avoid hydrolysis.

Applications and Relevance of Preparation Methods

The preparation methods are designed to yield a high-purity product suitable for sensitive applications such as:

- Cosmetic formulations requiring mild surfactants.

- Pharmaceutical excipients enhancing drug solubility.

- Research in organic and materials chemistry focusing on phosphoric esters.

The multi-step synthesis ensures control over chain length, degree of etherification, and phosphate substitution, which are critical for the compound’s functional performance.

Summary Table of Preparation Method Features

| Feature | Description |

|---|---|

| Starting Materials | Alkyl alcohols (e.g., dodecanol), ethylene oxide |

| Key Synthetic Steps | Ether chain formation, hydroxyl functionalization, phosphorylation |

| Phosphorylating Agents | Phosphorus oxychloride, phosphoric acid derivatives |

| Catalysts and Conditions | Acid/base catalysts, anhydrous environment |

| Purification Techniques | Distillation, chromatography, crystallization |

| Product Characteristics | Surfactant with amphiphilic properties, molecular weight ~442.5 g/mol |

| Industrial Relevance | Cosmetics, pharmaceuticals, materials science |

Chemical Reactions Analysis

3,6,9,12-Tetraoxatetracosyl dihydrogen phosphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding phosphates and other oxidized derivatives.

Reduction: Reduction reactions can convert it into simpler phosphates or alcohols.

Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

One of the primary uses of 3,6,9,12-Tetraoxatetracosan-1-ol, dihydrogen phosphate is as a pharmaceutical excipient. It acts as a stabilizer in drug formulations and enhances solubility and bioavailability of active pharmaceutical ingredients (APIs).

Case Study: HPLC Analysis

A notable application involves the separation of this compound using High-Performance Liquid Chromatography (HPLC). A study demonstrated that using a Newcrom R1 HPLC column with a mobile phase comprising acetonitrile and water can effectively separate this compound. For mass spectrometry applications, phosphoric acid can be substituted with formic acid to maintain compatibility . This method is scalable and suitable for isolating impurities in preparative separations.

Food Safety Applications

In food safety research, 3,6,9,12-Tetraoxatetracosan-1-ol is utilized for analyzing food contact materials (FCMs). It has been identified as a nonvolatile migrate from FCMs based on advanced analytical techniques such as liquid chromatography coupled with high-resolution mass spectrometry . This application is crucial for ensuring that food packaging materials do not leach harmful substances into food products.

Case Study: Migration Studies

A study focused on the identification of nonvolatile migrates from FCMs highlighted the importance of monitoring substances like 3,6,9,12-Tetraoxatetracosan-1-ol to assess consumer safety and regulatory compliance .

Cosmetic Industry Applications

This compound also finds applications in the cosmetic industry as an emulsifying agent and surfactant. Its ability to stabilize formulations makes it valuable for various cosmetic products including creams and lotions.

Regulatory Insights

According to regulatory reports from the European Chemicals Agency (ECHA), 3,6,9,12-Tetraoxatetracosan-1-ol is classified under cosmetic ingredients due to its functional properties . This classification supports its use in formulations aimed at enhancing skin texture and moisture retention.

Mechanism of Action

The mechanism of action of 3,6,9,12-Tetraoxatetracosyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors involved in phosphate metabolism. The compound can modulate the activity of these targets, influencing various biochemical pathways. Its multiple ether linkages and phosphate group allow it to form stable complexes with other molecules, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Non-Phosphated Ethoxylated Alcohols

- 3,6,9,12-Tetraoxatetracosan-1-ol (C12E4): Molecular Formula: C20H42O5; Molecular Weight: 362.55 g/mol. Applications: Nonionic surfactant in detergents, emulsifiers, and industrial formulations. Key Difference: Lacks the phosphate group, resulting in lower polarity and reduced chelating capacity compared to the phosphated derivative .

Phosphate Esters of Ethoxylated Alcohols

a) Decyl Alcohol Ethoxylate Phosphate (CAS 52019-36-0)

- Structure : Contains a decyl (C10) chain with variable EO units (e.g., 4–9 EO).

- Properties : Higher water solubility due to shorter alkyl chain and longer EO segments. Used in agrochemicals and textile processing.

- Comparison : The C12 chain in the target compound provides better lipid compatibility, making it more suitable for oil-in-water emulsions .

b) Nonylphenol Ethoxylate Phosphate (CAS 51609-41-7)

- Structure: Nonylphenyl group with 9–10 EO units.

- Applications : Industrial detergents and metalworking fluids.

- Key Difference: Nonylphenol derivatives are restricted in some regions due to endocrine-disrupting properties, whereas the target compound’s dodecyl chain poses fewer regulatory concerns .

c) Ethanol, 2-[2-(dodecyloxy)ethoxy]-, Dihydrogen Phosphate (CAS 52011-52-6)

Physicochemical and Functional Comparisons

Solubility and HLB

| Compound | EO Units | Alkyl Chain | HLB | Solubility Profile |

|---|---|---|---|---|

| Target Compound (CAS 45300-87-6) | 4 | C12 | ~12–14 | Balanced (oil/water) |

| Decyl Ethoxylate Phosphate | 6–9 | C10 | ~15–18 | Water-soluble |

| Nonylphenol Ethoxylate Phosphate | 10 | C9 (aromatic) | ~13–16 | Moderate water solubility |

| C12E4 (Non-phosphated) | 4 | C12 | ~9–11 | Lipophilic |

Notes:

Stability and Reactivity

- Hydrolysis: The dihydrogen phosphate group in the target compound is susceptible to hydrolysis under extreme pH, unlike non-phosphated ethoxylates. This reactivity is leveraged in controlled-release formulations .

- Thermal Stability : Superior to sulfate-based surfactants but less stable than silicone-based alternatives .

Biological Activity

3,6,9,12-Tetraoxatetracosan-1-ol, dihydrogen phosphate (CAS No. 45300-87-6) is an organic phosphate ester characterized by its unique molecular structure consisting of multiple ether linkages and a phosphate group. The compound has garnered attention for its potential biological activities and applications in various fields, including biochemistry and pharmacology.

- Molecular Formula : C20H43O8P

- Molecular Weight : 442.52 g/mol

- Density : Approximately 0.9 g/cm³

- Boiling Point : 450.3°C at 760 mmHg

The biological activity of 3,6,9,12-Tetraoxatetracosan-1-ol, dihydrogen phosphate is primarily attributed to its interaction with enzymes and receptors involved in phosphate metabolism. The compound can modulate various biochemical pathways through the following mechanisms:

- Enzyme Interaction : It may inhibit or activate specific enzymes that regulate metabolic processes.

- Phosphate Signaling : The phosphate group plays a crucial role in cellular signaling pathways, influencing cellular responses to different stimuli.

Biological Applications

Research indicates that this compound has several potential applications:

- Drug Delivery Systems : Its ability to form stable complexes with drugs makes it a candidate for drug delivery applications.

- Biochemical Research : It is used as a reagent in organic synthesis and for studying phosphate metabolism in biological systems.

Study on Drug Delivery

A recent study investigated the use of 3,6,9,12-Tetraoxatetracosan-1-ol as a drug delivery agent. The results demonstrated enhanced stability and bioavailability of encapsulated drugs when combined with this compound. The study highlighted its potential for improving therapeutic efficacy in clinical settings.

Phosphate Metabolism Research

Another significant study focused on the role of this compound in phosphate metabolism. Researchers found that it could influence the activity of phosphatases and kinases, essential enzymes in metabolic pathways. This modulation can affect energy production and cellular signaling processes .

Comparative Analysis

The following table compares 3,6,9,12-Tetraoxatetracosan-1-ol with similar compounds regarding their biological activity:

| Compound Name | Biological Activity | Applications |

|---|---|---|

| 3,6,9,12-Tetraoxatetracosan-1-ol, dihydrogen phosphate | Modulates enzyme activity; potential drug delivery | Biochemical research; drug formulation |

| Phosphoric acid dihydrogen 3,6,9,12-tetraoxatetracosan-1-yl ester | Similar enzyme interactions; less stability | Limited applications |

| Tetraethylene glycol monododecyl ether | Used primarily as a surfactant; minimal biological activity | Industrial applications |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3,6,9,12-tetraoxatetracosan-1-ol, dihydrogen phosphate, and how can reaction efficiency be optimized?

- The compound is synthesized by esterifying the hydroxyl group of 3,6,9,12-tetraoxatetracosan-1-ol (Laureth-4) with phosphoric acid under controlled conditions. Key parameters include stoichiometric ratios (e.g., excess phosphoric acid to ensure complete esterification), temperature (60–80°C), and catalytic agents (e.g., sulfonic acid derivatives). Purity monitoring via HPLC or FTIR is critical to confirm the absence of unreacted alcohol or byproducts like diesters .

Q. How can researchers validate the structural integrity of this compound, particularly distinguishing between linear and branched isomers?

- Use LC-HRMS with collision-induced dissociation (CID) to differentiate isomers. For example, Laureth-4 (a structural analog) exhibits two distinct LC peaks (RT = 15.98 and 16.82 min) corresponding to linear and branched isomers. Complementary techniques like can resolve ether linkage patterns, while tandem MS/MS confirms phosphate group placement .

Q. What stability considerations are critical for long-term storage of this compound in aqueous systems?

- Hydrolytic degradation of the phosphate ester bond is a key concern. Stabilize solutions at pH 6–7 and store at 4°C in inert atmospheres (argon/nitrogen). Add antioxidants like BHT (0.01–0.1% w/w) to mitigate radical-induced decomposition. Monitor degradation via ion chromatography for free phosphate ions .

Advanced Research Questions

Q. How does the surfactant behavior of this compound impact its utility in nanoparticle drug delivery systems?

- The amphiphilic structure enables micelle formation (CMC ~10 M), which can encapsulate hydrophobic drugs. However, phosphate group ionization at physiological pH may alter micelle stability. Use dynamic light scattering (DLS) to assess size changes under varying pH (5.5–7.4) and ionic strength (0.1–0.5 M NaCl). Compare with non-phosphorylated analogs to isolate charge effects .

Q. What environmental persistence challenges arise from its use in textile manufacturing, and how can they be quantified?

- As a surfactant, it may persist in wastewater due to slow biodegradation. Deploy suspect screening workflows with LC-HRMS (e.g., m/z 446.70 for [M-H]) to track environmental levels. Prioritize isomers using fragmentation patterns (e.g., loss of PO at m/z 97) and cross-reference with MassBank libraries. Field studies should correlate lab data with regional water samples .

Q. How do conflicting data on its cytotoxicity arise, and what methodologies resolve these discrepancies?

- Variability often stems from impurity profiles (e.g., residual phosphoric acid or unreacted alcohol). Implement orthogonal assays:

- In vitro : MTT assays with HepG2 cells, using HPLC-purified batches (≥98% purity).

- In silico : QSAR modeling to predict membrane disruption potential from logP (calculated ~3.2) and polar surface area (110 Å).

- Cross-validate with zebrafish embryo toxicity models to assess acute vs. chronic effects .

Q. What advanced spectroscopic techniques are required to resolve its interaction with lipid bilayers?

- Use solid-state to probe phosphate group orientation in lipid membranes (e.g., DPPC bilayers). Complement with fluorescence anisotropy using DPH probes to quantify membrane fluidity changes. MD simulations can model hydrogen bonding between phosphate headgroups and lipid phosphocholine moieties .

Data Contradiction and Methodological Guidance

Q. How should researchers address inconsistencies in reported critical micelle concentration (CMC) values?

- Discrepancies (~10–10 M) arise from measurement techniques (surface tension vs. fluorescence). Standardize protocols:

- Surface tensiometry : Use a Wilhelmy plate at 25°C, pre-equilibrating solutions for 24 hr.

- Fluorescence : Employ pyrene as a probe, measuring I/I ratios across concentrations.

- Report solvent purity (e.g., Milli-Q water resistivity >18 MΩ·cm) and temperature controls .

Q. Why do environmental detection rates vary between regions, and how can harmonization be achieved?

- Regional differences in wastewater treatment (e.g., ozonation efficiency) and analytical sensitivity (e.g., HRMS vs. LC-UV) contribute. Adopt the NORMAN Suspect List Exchange framework, sharing HRMS spectra and collision energies globally. Use isotopically labeled internal standards (e.g., -Laureth-4) for quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.